molecular formula C10H8NO6- B14463285 4-(4-Nitrophenoxy)-4-oxobutanoate CAS No. 67020-08-0

4-(4-Nitrophenoxy)-4-oxobutanoate

Cat. No.: B14463285
CAS No.: 67020-08-0
M. Wt: 238.17 g/mol
InChI Key: DBDJWUJJJAJAJC-UHFFFAOYSA-M
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Description

4-(4-Nitrophenoxy)-4-oxobutanoate is an organic compound that features a nitrophenyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenoxy)-4-oxobutanoate typically involves the reaction of 4-nitrophenol with succinic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Nitrophenoxy)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)-4-oxobutanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Properties

CAS No.

67020-08-0

Molecular Formula

C10H8NO6-

Molecular Weight

238.17 g/mol

IUPAC Name

4-(4-nitrophenoxy)-4-oxobutanoate

InChI

InChI=1S/C10H9NO6/c12-9(13)5-6-10(14)17-8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,12,13)/p-1

InChI Key

DBDJWUJJJAJAJC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(=O)[O-]

Origin of Product

United States

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